![molecular formula C30H16I2 B15172705 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene CAS No. 918778-85-5](/img/structure/B15172705.png)
3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene: is an organic compound with the molecular formula C₃₀H₁₆I₂ It is characterized by the presence of two iodine atoms attached to phenyl rings, which are connected to a phenanthrene core via ethynyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-diethynylphenanthrene and 4-iodophenylacetylene.
Reaction Conditions: The key reaction is a palladium-catalyzed Sonogashira coupling, which is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction is typically carried out in a solvent such as tetrahydrofuran or dimethylformamide, with a base like triethylamine or potassium carbonate.
Catalyst: Palladium(II) acetate and a phosphine ligand (e.g., triphenylphosphine) are used as the catalyst system.
Temperature: The reaction is usually conducted at elevated temperatures, around 60-80°C, to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atoms in 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene can undergo substitution reactions, where they are replaced by other functional groups.
Coupling Reactions: The ethynyl groups can participate in various coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The phenanthrene core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used to replace the iodine atoms.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substitution Products: Depending on the substituent introduced, various functionalized derivatives of this compound can be obtained.
Coupling Products: New carbon-carbon bonded structures are formed, expanding the molecular framework.
Oxidation and Reduction Products: Altered phenanthrene derivatives with different oxidation states.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene is used as a building block in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic and photophysical properties.
Biology and Medicine:
Biological Probes: The compound can be used in the design of molecular probes for biological imaging and diagnostics.
Drug Development: Its derivatives may have potential as therapeutic agents, although specific applications are still under investigation.
Industry:
Electronics: The compound’s conductive properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Polymers: It can be incorporated into polymers to enhance their thermal stability and mechanical properties.
Mécanisme D'action
The mechanism of action of 3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene largely depends on its application. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps. In biological applications, the compound’s interaction with molecular targets and pathways would be specific to the designed probe or therapeutic agent.
Comparaison Avec Des Composés Similaires
- 3,6-Bis[(4-bromophenyl)ethynyl]phenanthrene
- 3,6-Bis[(4-chlorophenyl)ethynyl]phenanthrene
- 3,6-Bis[(4-fluorophenyl)ethynyl]phenanthrene
Comparison:
- Halogen Substitution: The presence of different halogens (iodine, bromine, chlorine, fluorine) affects the compound’s reactivity and physical properties. Iodine, being the largest halogen, imparts unique steric and electronic effects.
- Reactivity: The iodine derivative is more reactive in substitution reactions compared to its bromine, chlorine, and fluorine counterparts.
- Applications: While all these compounds can be used in similar applications, the specific choice depends on the desired reactivity and properties for the intended use.
Propriétés
Numéro CAS |
918778-85-5 |
|---|---|
Formule moléculaire |
C30H16I2 |
Poids moléculaire |
630.3 g/mol |
Nom IUPAC |
3,6-bis[2-(4-iodophenyl)ethynyl]phenanthrene |
InChI |
InChI=1S/C30H16I2/c31-27-15-7-21(8-16-27)1-3-23-5-11-25-13-14-26-12-6-24(20-30(26)29(25)19-23)4-2-22-9-17-28(32)18-10-22/h5-20H |
Clé InChI |
PELMWGLNYLSPKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)C#CC3=CC=C(C=C3)I)C4=C1C=CC(=C4)C#CC5=CC=C(C=C5)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-bromophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B15172624.png)
![[6-(4-Methoxyphenyl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B15172630.png)
![N-({3-[(Cyclopropylamino)methyl]phenyl}methyl)-N-methylacetamide](/img/structure/B15172631.png)
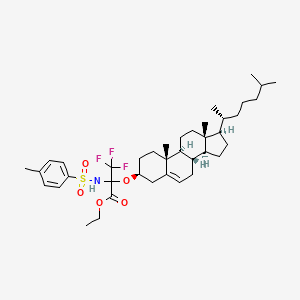
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15172639.png)
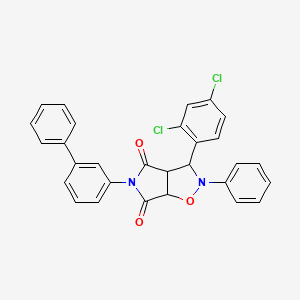
![3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B15172663.png)
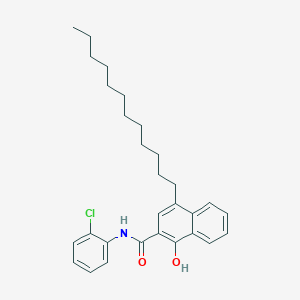
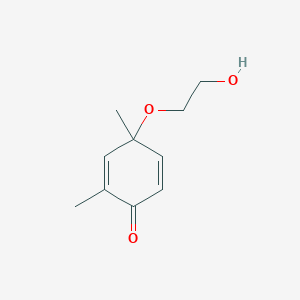
![4-[Bis(pentafluorophenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B15172671.png)
![(3aS,4R,9aS,9bR)-2-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15172684.png)
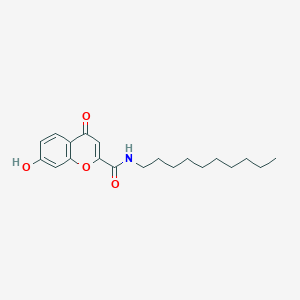
![3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B15172694.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide](/img/structure/B15172710.png)
